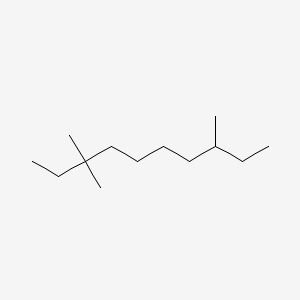
3,3,8-Trimethyldecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,8-Trimethyldecane: is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a derivative of decane, characterized by the presence of three methyl groups attached to the third and eighth carbon atoms of the decane chain. This compound is known for its relatively high boiling point and density, making it a subject of interest in various chemical studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,8-Trimethyldecane typically involves the alkylation of decane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The separation and purification processes, such as distillation and recrystallization, are crucial to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions: 3,3,8-Trimethyldecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts such as palladium or platinum.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens (chlorine, bromine) under UV light or with radical initiators
Major Products Formed:
Oxidation: Formation of 3,3,8-trimethyldecan-1-ol, 3,3,8-trimethyldecan-2-one, or 3,3,8-trimethyldecanoic acid.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of 3,3,8-trimethyl-1-chlorodecane or 3,3,8-trimethyl-1-bromodecane
科学的研究の応用
Chemistry: 3,3,8-Trimethyldecane is used as a reference compound in the study of branched alkanes. Its physical and chemical properties are often compared with other alkanes to understand the effects of branching on boiling points, densities, and reactivity .
Biology and Medicine: The study of its metabolic pathways can provide insights into the behavior of similar branched alkanes in biological systems .
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the synthesis of other chemical compounds. Its stability and non-polar nature make it suitable for various applications, including lubricants and specialty chemicals .
作用機序
The mechanism of action of 3,3,8-Trimethyldecane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not participate in hydrogen bonding or ionic interactions. Its effects are largely determined by its physical properties, such as solubility and volatility, which influence its behavior in chemical reactions and industrial applications .
類似化合物との比較
- 3,3,5-Trimethyldecane
- 3,5,8-Trimethyldecane
- 2,2,4-Trimethylpentane (Isooctane)
Comparison: 3,3,8-Trimethyldecane is unique due to the specific positioning of its methyl groups, which affects its boiling point, density, and reactivity. Compared to 3,3,5-Trimethyldecane and 3,5,8-Trimethyldecane, it may exhibit different physical properties and reactivity patterns due to the variations in branching. Isooctane, another branched alkane, is often used as a reference fuel in octane rating but differs significantly in its molecular structure and applications .
特性
CAS番号 |
62338-16-3 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC名 |
3,3,8-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-12(3)10-8-9-11-13(4,5)7-2/h12H,6-11H2,1-5H3 |
InChIキー |
IWDBBRKPCLWIKU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCCC(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


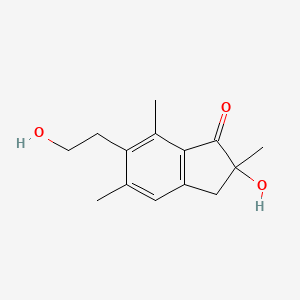
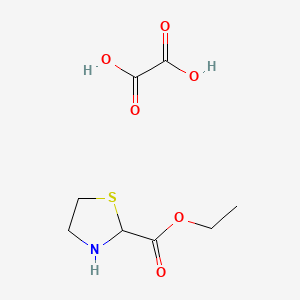
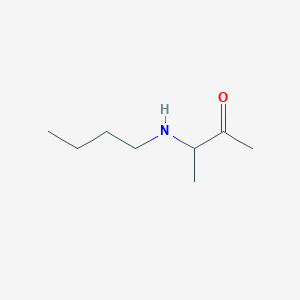

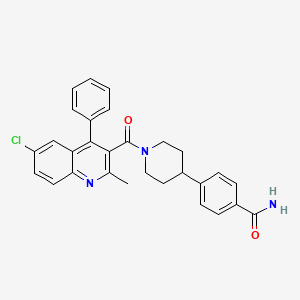
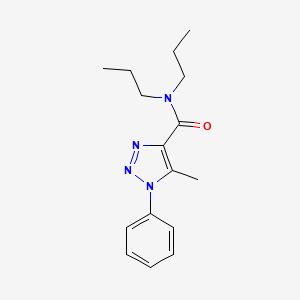
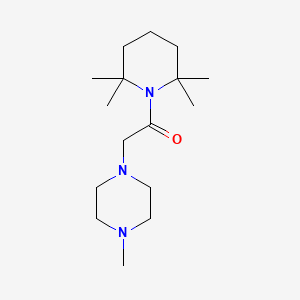
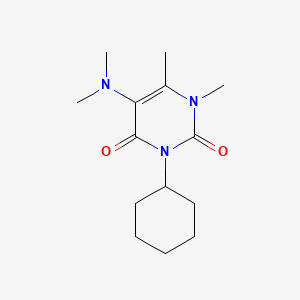

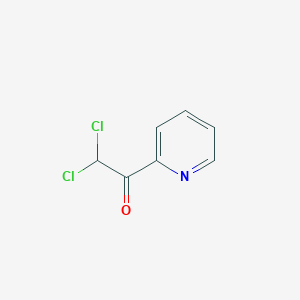
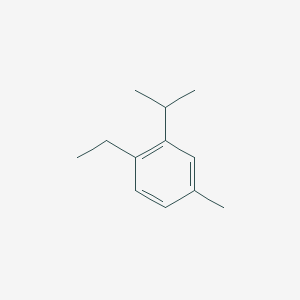
![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)


